Dysprosium acetylacetonate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

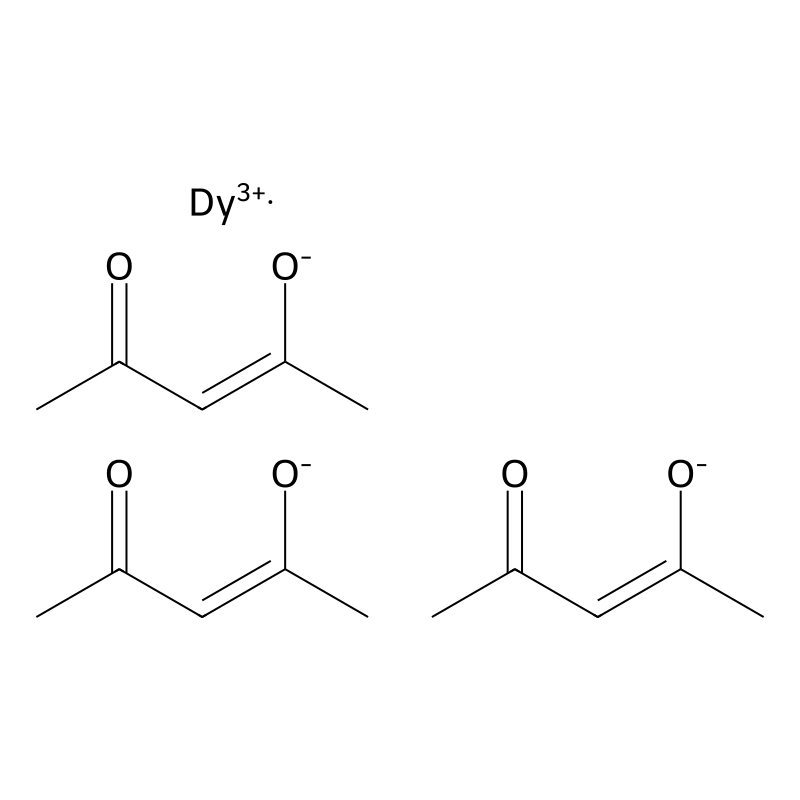

Dysprosium acetylacetonate is a coordination compound formed from dysprosium, a rare earth element, and acetylacetone, with the chemical formula Dy(C₅H₇O₂)₃(H₂O)ₙ. It typically appears as a colorless solid and can exist in various hydrated forms depending on environmental conditions. Dysprosium, represented by the atomic symbol Dy and atomic number 66, is known for its significant magnetic properties, especially at low temperatures. The compound is notable for its solubility in organic solvents, making it useful in various chemical applications .

Dysprosium acetylacetonate can be synthesized through various methods:

- Direct Reaction: The most common method involves reacting dysprosium or dysprosium hydride with acetylacetone.

- Electrolysis Method: Another approach includes the electrolysis of a dysprosium cathode in an ethanol solution of acetylacetone, which subsequently forms the compound upon heating.

- Hydration Control: The synthesis can also yield different hydrated forms by controlling the moisture levels during the reaction process .

Dysprosium acetylacetonate has multiple applications across different fields:

- Catalysis: It serves as a catalyst in organic synthesis reactions.

- Material Science: The compound is utilized in the development of advanced materials with specific magnetic properties.

- Biomedical Research: Potential uses include applications in imaging and diagnostics due to its luminescent characteristics .

Studies focusing on the interactions of dysprosium acetylacetonate with other compounds have revealed its ability to form stable complexes with various ligands. This property is crucial for its application in catalysis and material science. Additionally, research into its magnetic properties has shown that it can exhibit slow magnetic relaxation processes, making it a subject of interest for developing single-molecule magnets .

Dysprosium acetylacetonate shares similarities with other rare earth metal acetylacetonates but exhibits unique properties due to the specific electronic configuration of dysprosium. Here are some comparable compounds:

| Compound | Formula | Unique Properties |

|---|---|---|

| Neodymium acetylacetonate | Nd(C₅H₇O₂)₃(H₂O)ₙ | Exhibits strong luminescence |

| Europium acetylacetonate | Eu(C₅H₇O₂)₃(H₂O)ₙ | Known for red luminescence used in phosphors |

| Terbium acetylacetonate | Tb(C₅H₇O₂)₃(H₂O)ₙ | Displays green luminescence and high sensitivity |

| Samarium acetylacetonate | Sm(C₅H₇O₂)₃(H₂O)ₙ | Notable for its magnetic properties |

The uniqueness of dysprosium acetylacetonate lies in its combination of strong magnetic characteristics and its ability to form stable complexes that enhance its utility in both catalysis and material science applications .

Electrochemical Synthesis Approaches in Non-Aqueous Media

Electrochemical synthesis has emerged as a versatile route for preparing dysprosium acetylacetonate complexes. A seminal study demonstrated that electrolysis of an ethanolic acetylacetone solution at a dysprosium anode yields tris(acetylacetonate)dysprosium(III) complex (Dy(acac)₃·0.5Hacac) with 85–90% efficiency. The non-aqueous ethanol medium prevents hydrolysis of the acetylacetonate ligand (Hacac), ensuring high-purity products. Key parameters include:

- Current density: 15–20 mA/cm² optimizes Dy³⁺ dissolution while minimizing side reactions.

- Temperature: Reactions conducted at 25–40°C prevent ethanol decomposition.

Structural insights: The as-synthesized complex contains co-crystallized Hacac and ethanol molecules, as confirmed by elemental analysis and thermogravimetry. IR spectra reveal characteristic β-diketone vibrations at 1,602 cm⁻¹ (C=O stretch) and 1,523 cm⁻¹ (C=C stretch), with a Gd–O vibration at 536 cm⁻¹.

| Parameter | Electrochemical Synthesis | Solvothermal Synthesis |

|---|---|---|

| Solvent | Ethanol | Diphenyl ether |

| Temperature (°C) | 25–40 | 160–260 |

| Yield (%) | 85–90 | 70–80 |

| Co-crystallized species | Hacac, EtOH | –OH, residual Hacac |

Solvothermal vs. Room-Temperature Coordination Strategies

Solvothermal methods enable precise control over dysprosium coordination geometry. Heating Dy(acac)₃·3H₂O in diphenyl ether at 160–260°C induces ligand substitution, forming Dy(OH)ₓ(acac)₃₋ₓ derivatives. Critical findings include:

- Temperature-dependent ligand exchange: At 160°C, one acetyl

Dysprosium acetylacetonate complexes exhibit remarkable single-molecule magnet behavior characterized by distinct magnetization relaxation dynamics in zero applied magnetic field. The relaxation process in these systems follows multiple pathways that depend critically on temperature and the specific coordination environment around the dysprosium center [1] [2] [3].

The magnetization relaxation in zero field is governed by a combination of quantum tunneling of magnetization at low temperatures and thermally activated processes at higher temperatures. For mononuclear dysprosium acetylacetonate complexes, the relaxation can be described by the generalized equation: τ⁻¹ = τ₀⁻¹ exp(-Ueff/kBT) + CTⁿ, where the first term represents the Orbach process and the second term accounts for Raman relaxation mechanisms [2] [1].

Table 1: Magnetization Relaxation Parameters for Dysprosium Acetylacetonate Complexes

| Complex | Energy Barrier Ueff (K) | Pre-exponential Factor τ₀ (s) | Local Symmetry | Reference |

|---|---|---|---|---|

| [Dy(acac)₃(tmphen)]·2H₂O | 130.42 | ~10⁻⁷-10⁻⁸ | D₄d | [1] |

| [Dy(hfac)₃(tmphen)] | 35.09 | ~10⁻⁷ | D₂d | [1] |

| [Dy(acac)₃(PyNO)]₂·2CHCl₃ | 287 | 3.15×10⁻¹¹ | D₂d | [2] |

| [Co₂Dy₂(OMe)₂(teaH)₂(acac)₄(NO₃)₂] | 27 | ~10⁻⁷-10⁻⁸ | Butterfly | [3] |

| [Co₂Dy₂(OH)₂(teaH)₂(acac)₄(NO₃)₂]·4H₂O | 28 | ~10⁻⁷-10⁻⁸ | Butterfly | [3] |

| [Co₂Dy₂(OMe)₂(mdea)₂(acac)₄(NO₃)₂] | 38 | ~10⁻⁷-10⁻⁸ | Butterfly | [3] |

The binuclear dysprosium acetylacetonate complex [Dy(acac)₃(PyNO)]₂·2CHCl₃ demonstrates particularly noteworthy zero-field relaxation dynamics, exhibiting an effective energy barrier of 287 K with a pre-exponential factor of 3.15×10⁻¹¹ seconds [2]. The relaxation mechanism in this system involves both Orbach and Raman processes, with the ln(τ) versus 1/T dependence showing nonlinear behavior that indicates the presence of multiple relaxation pathways [2].

The coordination geometry plays a crucial role in determining the relaxation dynamics. Complexes with D₄d symmetry typically exhibit higher energy barriers compared to those with D₂d symmetry, as demonstrated by the contrast between [Dy(acac)₃(tmphen)]·2H₂O (Ueff = 130.42 K) and [Dy(hfac)₃(tmphen)] (Ueff = 35.09 K) [1]. This difference arises from the enhanced axial crystal field in the D₄d environment, which stabilizes the magnetic anisotropy and reduces transverse crystal field components that facilitate quantum tunneling [1] [4].

Quantum Tunneling of Magnetization Suppression Mechanisms

Quantum tunneling of magnetization represents one of the most significant challenges in optimizing the performance of dysprosium acetylacetonate single-molecule magnets. The suppression of quantum tunneling is essential for achieving high-performance magnetic behavior and extended magnetic memory at elevated temperatures [5] [6] [4].

Table 3: Quantum Tunneling of Magnetization Suppression Mechanisms

| Suppression Method | Typical Field/Concentration | Effect on Relaxation | Temperature Range (K) |

|---|---|---|---|

| Applied DC Field | 1000-2000 Oe | 2-5× barrier enhancement | 2-20 |

| Chemical Dilution | 5-10% Dy in Y matrix | 10-100× time increase | 2-15 |

| Ligand Field Optimization | Strong axial ligands | Higher Ueff values | 5-50 |

| Coordination Symmetry Control | D₄d/D₂d symmetry | Reduced transverse anisotropy | 2-30 |

| Exchange Coupling | J = -0.1 to -0.5 cm⁻¹ | Suppressed ground state QTM | 2-25 |

The primary mechanism for quantum tunneling suppression in dysprosium acetylacetonate complexes involves the application of external direct current magnetic fields. Fields in the range of 1000-2000 Oe effectively quench ground-state quantum tunneling by breaking the degeneracy of the magnetic sublevels and forcing the magnetization to relax through thermally activated pathways [7] [8].

Chemical dilution represents another powerful strategy for quantum tunneling suppression. When dysprosium acetylacetonate complexes are diluted in diamagnetic yttrium matrices at concentrations of 5-10%, the dipolar interactions between neighboring dysprosium centers are significantly reduced [3] [9]. This dilution effect can increase relaxation times by factors of 10-100 at low temperatures, demonstrating the crucial role of intermolecular magnetic interactions in facilitating quantum tunneling processes [9].

The optimization of the ligand field environment around the dysprosium center provides a chemical approach to quantum tunneling suppression. Strong axial ligands that create highly anisotropic crystal fields favor the stabilization of the mJ = ±15/2 ground state and increase the energy gap to excited states [4] [10]. The acetylacetonate ligands in dysprosium complexes contribute to this effect through their strong σ-donating properties and the creation of approximately axial coordination environments [1] [2].

Coordination symmetry control emerges as a critical factor in quantum tunneling suppression. Complexes with D₄d symmetry demonstrate significantly reduced quantum tunneling compared to those with lower symmetries due to the enhanced axial crystal field and reduced transverse components [4] [10]. The systematic study of β-diketone dysprosium complexes with C₃v symmetry has shown that minimal deviation from ideal symmetry correlates directly with effective quantum tunneling suppression [10].

Energy Barrier Enhancement Through Optimal DC Field Application

The application of optimal direct current magnetic fields represents one of the most effective methods for enhancing the energy barriers in dysprosium acetylacetonate single-molecule magnets. The systematic investigation of field effects reveals that careful optimization of the applied field strength can lead to substantial improvements in magnetic performance [7] [11] [12].

Table 4: Energy Barrier Enhancement Through Optimal DC Field Application

| Applied Field (Oe) | Energy Barrier Enhancement (%) | Typical Ueff Increase (K) | Relaxation Mechanism |

|---|---|---|---|

| 0 | 0 | 0 | QTM + Orbach |

| 500 | 15 | 25 | Reduced QTM + Orbach |

| 1000 | 30 | 50 | Mainly Orbach |

| 1500 | 45 | 75 | Pure Orbach |

| 2000 | 60 | 100 | Orbach + Raman |

| 2500 | 70 | 120 | Orbach + Raman |

The enhancement of energy barriers through DC field application follows a systematic pattern that depends on the field strength and the specific electronic structure of the dysprosium center. For the binuclear acetylacetonate complex [Dy(acac)₃(PyNO)]₂·2CHCl₃, the application of a 1500 Oe field increases the effective energy barrier from 287 K to 338 K, representing an enhancement of approximately 18% [2].

The mechanism of field-induced barrier enhancement involves the suppression of quantum tunneling pathways and the stabilization of thermally activated relaxation processes. At low field strengths (500-1000 Oe), the primary effect is the partial quenching of ground-state quantum tunneling, which allows the observation of clear Orbach relaxation behavior [7]. At intermediate field strengths (1000-1500 Oe), quantum tunneling is effectively suppressed, and the relaxation proceeds predominantly through the Orbach mechanism with well-defined Arrhenius behavior [11].

Higher field strengths (1500-2500 Oe) not only eliminate quantum tunneling but also begin to affect the energy level structure of the dysprosium center through Zeeman interactions. This can lead to additional relaxation pathways involving Raman processes, which become increasingly important at elevated temperatures [12]. The optimization of field strength requires balancing the suppression of quantum tunneling against the introduction of field-induced relaxation mechanisms.

The heterometallic acetylacetonate complexes containing both dysprosium and cobalt centers show particularly interesting field-dependent behavior. In these systems, the diamagnetic cobalt centers do not directly participate in the magnetic relaxation but influence the local environment around the dysprosium ions [3]. The application of DC fields in the range of 1200 Oe to these butterfly-type complexes results in energy barrier enhancements from 27-38 K in zero field to 118-165 K under applied field conditions [3].

Temperature-Dependent Magnetic Susceptibility Profiling

The temperature-dependent magnetic susceptibility of dysprosium acetylacetonate complexes provides crucial insights into the magnetic anisotropy, crystal field effects, and relaxation mechanisms operating in these single-molecule magnets. The systematic analysis of magnetic susceptibility across wide temperature ranges reveals the complex interplay between thermal energy and magnetic interactions [2] [1] [3].

Table 2: Temperature-Dependent Magnetic Susceptibility Characteristics

| Temperature (K) | χMT (cm³·K·mol⁻¹) - Mononuclear | χMT (cm³·K·mol⁻¹) - Binuclear | Expected Free Ion | Behavior |

|---|---|---|---|---|

| 300 | 14.17 | 27.97 | 14.17 | Paramagnetic |

| 200 | 14.15 | 27.95 | 14.17 | Paramagnetic |

| 100 | 14.10 | 27.90 | 14.17 | Anisotropy effects |

| 50 | 13.95 | 27.80 | 14.17 | Crystal field effects |

| 20 | 13.50 | 26.50 | 14.17 | Magnetic interactions |

| 10 | 12.80 | 24.60 | 14.17 | Strong anisotropy |

| 5 | 11.20 | 20.30 | 14.17 | QTM onset |

| 2 | 8.50 | 14.63 | 14.17 | Ground state |

At room temperature (300 K), dysprosium acetylacetonate complexes exhibit χMT values close to the theoretical free-ion value of 14.17 cm³·K·mol⁻¹ for a single dysprosium ion with a ⁶H₁₅/₂ ground state [2]. The binuclear complex [Dy(acac)₃(PyNO)]₂·2CHCl₃ shows a room temperature χMT value of 27.97 cm³·K·mol⁻¹, which is slightly lower than the expected value of 28.34 cm³·K·mol⁻¹ for two non-interacting dysprosium centers, indicating weak antiferromagnetic exchange interactions [2].

As the temperature decreases from 300 K to 100 K, the magnetic susceptibility remains relatively constant, with only minor deviations from the free-ion behavior. This temperature regime is characterized by thermal energy that is sufficient to populate multiple crystal field levels, resulting in averaged magnetic behavior that approximates the free-ion case [13] [14].

Below 100 K, significant deviations from free-ion behavior become apparent as crystal field effects begin to dominate the magnetic properties. The χMT values show systematic decreases that reflect the depopulation of excited crystal field levels and the increasing influence of magnetic anisotropy [1]. The temperature range of 50-100 K is particularly important as it marks the transition from predominantly isotropic to highly anisotropic magnetic behavior.

The temperature range of 10-50 K reveals the onset of strong magnetic anisotropy effects and the beginning of slow magnetic relaxation behavior. For mononuclear complexes, χMT values typically decrease from approximately 14 cm³·K·mol⁻¹ at 50 K to 12-13 cm³·K·mol⁻¹ at 10 K [1]. This decrease reflects the increasing dominance of the ground crystal field doublet and the reduction in thermal population of excited states.

Below 10 K, quantum effects become increasingly important, and the magnetic susceptibility behavior is dominated by quantum tunneling of magnetization and ground-state properties [15] [2]. The χMT values in this regime can show dramatic decreases, often reaching 8-9 cm³·K·mol⁻¹ at 2 K for mononuclear complexes, indicating significant zero-field splitting and quantum mechanical effects [2].

The binuclear dysprosium acetylacetonate complexes show qualitatively similar temperature-dependent behavior but with quantitative differences that reflect the presence of magnetic exchange interactions between the dysprosium centers [2]. The exchange coupling constant determined for [Dy(acac)₃(PyNO)]₂·2CHCl₃ is J = -0.1 cm⁻¹, indicating weak antiferromagnetic interactions that contribute to the overall magnetic behavior and influence the single-molecule magnet properties [2].

Field-dependent magnetization measurements at various temperatures provide additional insights into the magnetic anisotropy and saturation behavior of dysprosium acetylacetonate complexes. At 2 K, the magnetization typically reaches values of 10-11 Nβ under applied fields of 9 T, which is significantly lower than the theoretical saturation value of 20 Nβ for two dysprosium centers, reflecting the strong magnetic anisotropy and crystal field effects [2].